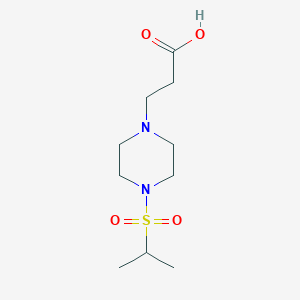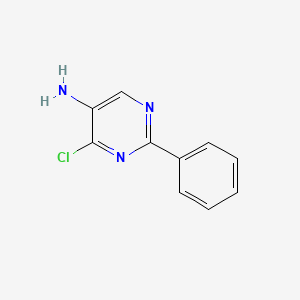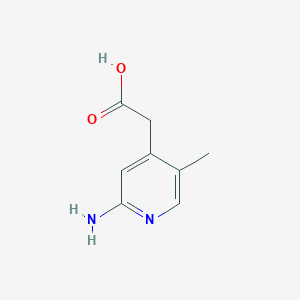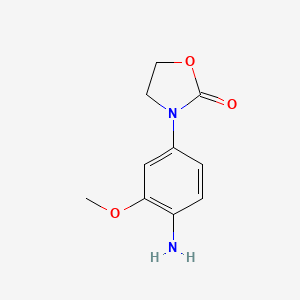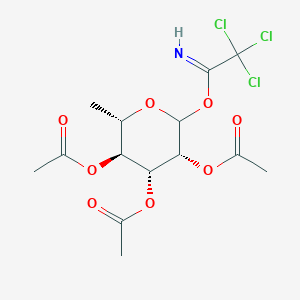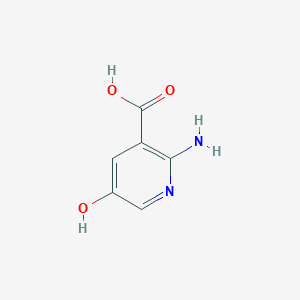
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine is a chemical compound with the molecular formula C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The presence of the trifluoroethyl group and the phenyl ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2,2,2-trifluoroethyl bromide under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .
Scientific Research Applications
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The phenyl ring contributes to the compound’s overall stability and binding properties .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: Lacks the trifluoroethyl group, making it less potent in certain applications.
2-(2,2,2-Trifluoroethyl)piperidine: Lacks the phenyl ring, affecting its binding properties and stability.
4-Phenyl-2-(2,2,2-trifluoroethyl)pyrrolidine: Similar structure but with a five-membered ring instead of six
Uniqueness
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine is unique due to the combination of the phenyl ring and the trifluoroethyl group. This combination enhances its binding affinity and stability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H16F3N |
|---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
4-phenyl-2-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)9-12-8-11(6-7-17-12)10-4-2-1-3-5-10/h1-5,11-12,17H,6-9H2 |
InChI Key |
SYNWUNZXYLHGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1C2=CC=CC=C2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)






